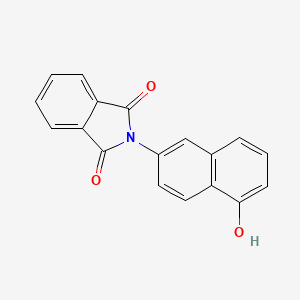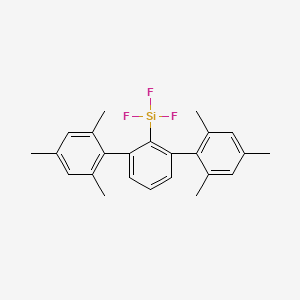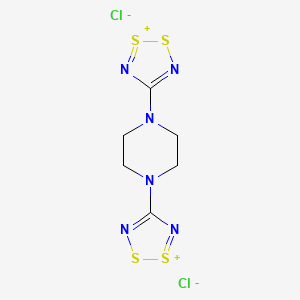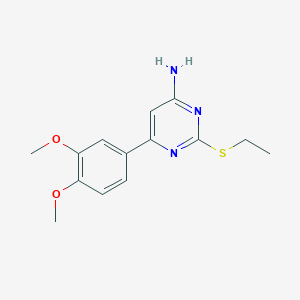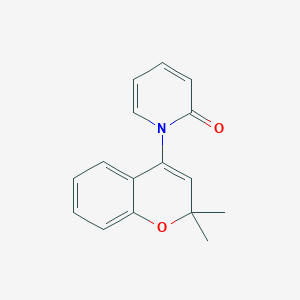
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is a chemical compound that belongs to the class of pyridinones and benzopyrans. This compound is characterized by its unique structure, which includes a pyridinone ring fused with a benzopyran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a pyridinone derivative with a benzopyran precursor. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to various biological effects. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which can result in the modulation of gene expression and induction of cell cycle arrest in cancer cells .
類似化合物との比較
Similar Compounds
- 3-acetyl-7-(diethylamino)-2H-1-benzopyran-2-one
- N-(6-Acetyl-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-3-chloro-4-fluoro-benzamide
- N-aryl-N′-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas
Uniqueness
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is unique due to its specific structural features that confer distinct chemical and biological properties. Its ability to interact with HDACs and other molecular targets sets it apart from similar compounds, making it a valuable candidate for further research and development .
特性
CAS番号 |
220597-46-6 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
1-(2,2-dimethylchromen-4-yl)pyridin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(2)11-13(17-10-6-5-9-15(17)18)12-7-3-4-8-14(12)19-16/h3-11H,1-2H3 |
InChIキー |
BUTIXGPZGLGTDG-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=CC=CC=C2O1)N3C=CC=CC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylene]-](/img/structure/B14254214.png)
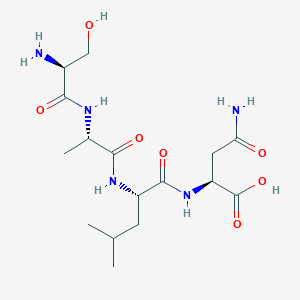

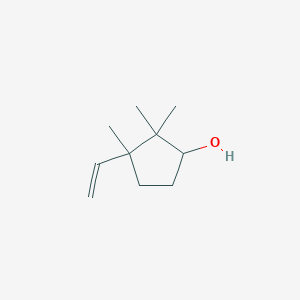
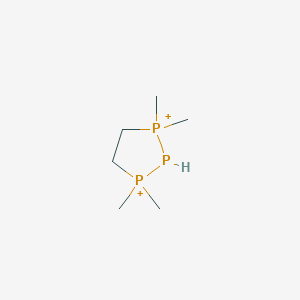
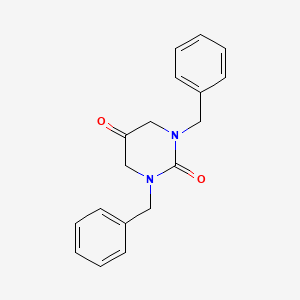


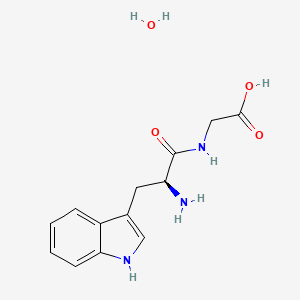
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
